Prenyl thioacetate

Description

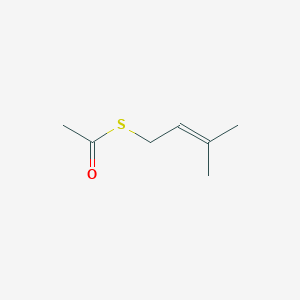

Structure

3D Structure

Properties

IUPAC Name |

S-(3-methylbut-2-enyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBJYIGYSBFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186710 |

Source

|

| Record name | Prenyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear colourless liquid |

Source

|

| Record name | Prenyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

67.00 to 68.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | S-(3-Methyl-2-butenyl) ethanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane |

Source

|

| Record name | Prenyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.969 |

Source

|

| Record name | Prenyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/516/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33049-93-3 |

Source

|

| Record name | S-(3-Methyl-2-buten-1-yl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33049-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prenyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UI6K2036L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-(3-Methyl-2-butenyl) ethanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical and chemical properties of prenyl thioacetate.

Technical Whitepaper: S-Prenyl Thioacetate

Executive Summary

S-Prenyl thioacetate (FEMA 3895) is an allylic thioester widely utilized in the flavor and fragrance (F&F) industry and organic synthesis. Structurally, it serves as a "caged" precursor to 3-methyl-2-butene-1-thiol (prenyl mercaptan), a potent odorant responsible for characteristic "skunky," coffee, and fruity-sulfurous notes. By masking the free thiol as a thioacetate, formulators gain stability and controlled release, while synthetic chemists utilize it as a protected intermediate for introducing prenyl-sulfur motifs into complex scaffolds.

This guide provides a rigorous technical analysis of S-prenyl thioacetate, correcting common database errors regarding its physical properties and detailing robust protocols for its synthesis and handling.

Molecular Identity & Physicochemical Profile

Scientist’s Note on Boiling Point: Many commercial databases list the boiling point as 67–68 °C at 760 mmHg.[1] This is chemically inconsistent with a molecular weight of 144.24 g/mol . For comparison, the oxygen analog (prenyl acetate) boils at ~152 °C. The 67–68 °C figure refers to the boiling point at reduced pressure (likely ~10–15 mmHg). Researchers should anticipate an atmospheric boiling point in the range of 160–170 °C and avoid overheating during distillation.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | S-(3-Methylbut-2-en-1-yl) ethanethioate | |

| CAS Number | 33049-93-3 | Often confused with dimethylstyrene (1195-32-0) |

| FEMA Number | 3895 | |

| Molecular Formula | ||

| Molecular Weight | 144.24 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation |

| Odor Profile | Sulfurous, green, fruity, alliaceous | Less pungent than free thiol |

| Density | 0.964 – 0.969 g/mL ( | |

| Refractive Index | 1.492 – 1.497 ( | |

| Boiling Point | ~67–68 °C @ 15 mmHg (Est.)[1][2][3][4][5][6][7] | Warning: Do not distill at atm. pressure |

| Flash Point | ~52 °C (127 °F) | Flammable Liquid (Class 3) |

| Solubility | Soluble in EtOH, oils, diethyl ether | Insoluble in water |

| LogP | 2.63 (Est.)[2][4] | Lipophilic |

Synthetic Methodologies

The most robust route for synthesizing S-prenyl thioacetate is the Nucleophilic Substitution (

Core Reaction Scheme

Experimental Protocol: Displacement

Reagents:

-

Prenyl Chloride (1-Chloro-3-methyl-2-butene): 1.0 equiv.

-

Potassium Thioacetate (KSAc): 1.1 equiv.

-

Solvent: Acetone (Dry) or DMF.

-

Catalyst (Optional): NaI (0.05 equiv, Finkelstein condition).

Step-by-Step Workflow:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Potassium Thioacetate (1.1 equiv) in dry acetone under an inert atmosphere (

or Ar). Note: KSAc is hygroscopic; handle quickly. -

Addition: Cool the suspension to 0 °C. Add Prenyl Chloride (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[8]

-

Workup:

-

Purification: Distill the crude oil under high vacuum . Collect the fraction boiling at ~67 °C (at 10–15 mmHg).

-

Purity Check: Target >98% by GC.

-

Visual Workflow: Synthesis & Purification

Figure 1: Step-by-step synthetic workflow for S-prenyl thioacetate via nucleophilic displacement.

Chemical Reactivity & Stability

Understanding the reactivity profile is critical for formulation stability and prodrug design. The thioester bond is the "weak link," susceptible to cleavage.

A. Hydrolysis (The "Release" Mechanism)

In the presence of base or specific enzymes (thioesterases), the acetyl group is cleaved, releasing Prenyl Mercaptan .

-

Implication: In aqueous F&F formulations, pH must be kept slightly acidic (pH 4–6) to prevent premature "skunky" off-note release.

-

Reaction:

B. Oxidation

The allylic sulfur is prone to oxidation. If hydrolyzed to the thiol, it rapidly dimerizes to the disulfide or oxidizes to sulfoxides.

-

Storage: Must be stored under Argon/Nitrogen in opaque containers.

Reactivity Pathway Diagram

Figure 2: Degradation and activation pathways. Control of pH is vital to prevent premature mercaptan release.

Safety & Handling Protocols

Odor Control (Critical): While the thioacetate is less pungent than the thiol, trace hydrolysis can generate powerful odors.

-

Neutralization Station: Keep a bleach solution (Sodium Hypochlorite 5%) nearby. Bleach oxidizes any escaped thiols to non-volatile sulfonates immediately.

-

Glassware: Soak all glassware in bleach solution before removing from the fume hood.

Flammability:

-

With a flash point of ~52 °C, static discharge precautions (grounding) are required during transfer.

References

-

PubChem Database. Prenyl thioacetate (CID 3084571). National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. S-prenyl thioacetate Data Sheet. Available at: [Link]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library (FEMA 3895). Available at: [Link]

-

Organic Syntheses. Thiolacetic acid synthesis (General reference for thioacetate precursors). Org. Synth. 1951, 31, 105. Available at: [Link]

Sources

- 1. This compound | C7H12OS | CID 3084571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Prenyl acetate | 1191-16-8 [chemicalbook.com]

- 4. FEMA Numbers : From 3751 to 4000 [thegoodscentscompany.com]

- 5. ALPHA,P-DIMETHYLSTYRENE | 1195-32-0 [chemicalbook.com]

- 6. FEMA Number Listing : Starting with 2751 to 2880 [thegoodscentscompany.com]

- 7. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Prenyl Thioacetate: A Strategic Precursor for the In Situ Generation of Prenylthiol in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The reversible post-translational modification of proteins by prenylation is a cornerstone of cellular signaling, localization, and function. Dysregulation of this process is intimately linked to a variety of pathological conditions, most notably cancer, making the enzymes and substrates of the prenylation pathway compelling targets for therapeutic intervention. The transient and reactive nature of prenylthiols, the direct precursors for protein prenylation, presents a significant challenge for their direct application in research and drug development. This guide details the strategic use of prenyl thioacetate as a stable, controllable precursor for the in situ generation of prenylthiol. We will explore the synthesis of this compound, methodologies for the controlled release of prenylthiol via chemical and enzymatic hydrolysis, and its subsequent application in bioconjugation, enzyme inhibition studies, and the development of novel chemical probes. This document serves as a comprehensive technical resource, providing both the theoretical framework and practical protocols for leveraging this powerful chemical tool.

The Crucial Role of Prenylation in Cellular Function and Disease

Protein prenylation is a vital post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid moiety is attached to a cysteine residue at or near the C-terminus of a target protein.[1][2] This lipid anchor facilitates the association of proteins with cellular membranes, a prerequisite for their proper localization and function in signal transduction pathways.[2] Key signaling proteins, including the Ras superfamily of small GTPases, are dependent on prenylation for their biological activity.[2] Given that mutated Ras proteins are implicated in over 30% of human cancers, the enzymes responsible for prenylation, such as farnesyltransferase (FTase), have emerged as significant targets for anticancer drug development.[3][4] The development of farnesyltransferase inhibitors (FTIs) has been a major focus of research, aiming to disrupt the aberrant signaling cascades driven by oncogenic Ras.[3][5]

This compound: A Stable and Controllable Source of Prenylthiol

The direct handling and application of prenylthiol are hampered by its high reactivity and susceptibility to oxidation. This compound serves as an ideal precursor, or "pro-drug" form of prenylthiol, offering enhanced stability for storage and handling. The thioacetate group effectively masks the reactive thiol functionality, which can then be selectively unmasked in situ under controlled conditions to generate the desired prenylthiol at the time and place of need.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the nucleophilic substitution of a prenyl halide with a thioacetate salt. A common and efficient method involves the reaction of prenyl bromide with potassium thioacetate in a suitable polar aprotic solvent such as dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

Prenyl bromide

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

Brine (saturated NaCl solution)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.5 equivalents) in anhydrous DMF (10 volumes).

-

To this stirred solution, add prenyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding brine (10 mL).

-

Extract the aqueous layer with hexanes (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| Prenyl Bromide | 149.03 | 1.0 |

| Potassium Thioacetate | 114.22 | 1.5 |

Table 1: Stoichiometry for the Synthesis of this compound.

In Situ Generation of Prenylthiol: Controlled Deprotection Strategies

The controlled release of prenylthiol from this compound is the critical step for its in situ application. This can be achieved through either chemical or enzymatic hydrolysis of the thioester bond. The choice of method depends on the specific experimental context, including the desired reaction kinetics, pH, and compatibility with biological systems.

Chemical Hydrolysis

Chemical hydrolysis of thioacetates can be accomplished using a variety of reagents, ranging from strong bases to milder nucleophiles. For applications in biological systems, it is crucial to employ conditions that are compatible with the stability of proteins and other biomolecules.

Experimental Protocol: Chemical Deprotection of this compound [6][7]

-

Method A: Base-Mediated Hydrolysis (for non-biological applications)

-

Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of NaOH (2.0 equivalents) in water dropwise.

-

Reflux the reaction mixture for 2 hours, then cool to room temperature.

-

Neutralize the mixture with a degassed solution of 2 M HCl.

-

The resulting prenylthiol can be extracted into an organic solvent like diethyl ether.

-

-

-

Method B: Mild Thiolysis (for biological applications)

-

Procedure:

-

Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a solution of the deprotecting agent (e.g., sodium thiomethoxide, 1.1 equivalents).

-

Stir the reaction at room temperature and monitor the release of prenylthiol by a suitable analytical method (e.g., HPLC or Ellman's test).

-

| Deprotection Method | Reagents | Typical Conditions | Considerations |

| Base-Mediated Hydrolysis | NaOH, KOH | Reflux in Ethanol, 2h | Harsh conditions, not suitable for sensitive biomolecules. |

| Mild Thiolysis | Sodium Thiomethoxide | Room temperature, aqueous buffer | Milder conditions, more compatible with biological systems. |

| Enzymatic Hydrolysis | Esterases, Lipases | Physiological pH and temperature | High selectivity and mild conditions. |

Table 2: Comparison of Deprotection Methods for this compound.

Enzymatic Hydrolysis

Enzymatic deprotection offers a highly selective and mild approach for the generation of prenylthiol, particularly in complex biological media. Esterases and lipases are capable of hydrolyzing the thioester bond of this compound with high efficiency under physiological conditions.[10][11] This method provides excellent spatiotemporal control over the release of the active thiol.

Experimental Protocol: Enzymatic Deprotection of this compound [10]

-

Materials:

-

This compound

-

Porcine Liver Esterase (PLE) or Lipase from Candida rugosa

-

Phosphate buffer (e.g., 0.2 M, pH 7.0)

-

-

Procedure:

-

Prepare a solution of this compound in the phosphate buffer.

-

Add the desired amount of esterase or lipase to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction at a controlled temperature (e.g., 25-37 °C) with gentle stirring.

-

Monitor the formation of prenylthiol over time using a suitable analytical method such as HPLC or a colorimetric thiol quantification assay.

-

Applications of In Situ Generated Prenylthiol in Drug Discovery and Chemical Biology

The ability to generate prenylthiol on demand opens up a wide range of applications in studying biological processes and developing new therapeutic strategies.

Probing Protein-Protein Interactions

Prenylated proteins often engage in specific protein-protein interactions that are crucial for their function.[12][13] In situ generated prenylthiol can be used to synthesize prenylated peptides or small molecule probes that mimic the C-terminus of prenylated proteins. These probes can be used in biochemical and biophysical assays to identify and characterize novel binding partners of prenylated proteins, providing insights into their signaling networks.

Development of Farnesyltransferase Inhibitors

The development of potent and selective FTase inhibitors is a key strategy in anticancer drug development.[3][5] In situ generated prenylthiol can serve as a reactive handle for the synthesis of novel FTI candidates. For example, prenylthiol can be incorporated into peptidomimetic or small molecule scaffolds designed to bind to the active site of FTase. This approach allows for the rapid generation of a library of potential inhibitors for screening.

Bioconjugation and Protein Modification

The highly reactive thiol group of in situ generated prenylthiol can be exploited for the site-specific modification of proteins and other biomolecules.

-

Thiol-ene and Thiol-yne "Click" Chemistry: Prenylthiol can readily participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal transformations for bioconjugation.[14][15][16][17][18] This allows for the attachment of prenyl groups to proteins or other molecules containing alkene or alkyne functionalities, enabling the study of the effects of prenylation in a controlled manner.

-

Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large proteins from smaller peptide fragments.[19][20][21][22] The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. In situ generated prenylthiol can be used to create prenylated peptide thioesters for use in NCL, facilitating the synthesis of semi-synthetic prenylated proteins.

-

Modification of Cysteine Residues: The prenylthio group can be directly attached to cysteine residues in proteins through disulfide exchange or other thiol-modification chemistries.[23][24][25] This allows for the introduction of a prenyl mimic at specific sites within a protein, enabling the study of the structural and functional consequences of this modification.

Analytical Methodologies

The successful application of this compound as a precursor for prenylthiol relies on robust analytical methods to monitor the deprotection reaction and the subsequent fate of the generated thiol.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound and prenylthiol.[26][27][28] These methods can be used to determine the kinetics of the deprotection reaction and to assess the purity of the synthesized compounds.

-

Mass Spectrometry: Mass spectrometry is an indispensable tool for the characterization of prenylated proteins and peptides.[29] It can be used to confirm the identity of this compound and to identify the site of prenylation on a target protein.

-

Colorimetric Assays: Ellman's reagent (DTNB) provides a simple and rapid colorimetric method for the quantification of free thiols in solution. This assay can be used to monitor the release of prenylthiol from this compound in real-time.

Conclusion and Future Perspectives

This compound represents a versatile and powerful tool for the controlled in situ generation of prenylthiol. Its stability and the availability of mild and selective deprotection methods make it an invaluable resource for researchers in chemical biology and drug discovery. The applications of this precursor are diverse, ranging from the synthesis of chemical probes to study protein-protein interactions to the development of novel enzyme inhibitors and bioconjugation strategies. As our understanding of the intricate roles of protein prenylation in health and disease continues to grow, the strategic use of precursors like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics and research tools.

Visualizations

Figure 2: The enzymatic pathway of protein prenylation.

References

- Bohl, M., & Humpf, H. U. (2004). Enzymes-Assisted Generation of Thiols from Thioacetates. In Flavour Research at the Dawn of the Twenty-first Century (pp. 365-368).

- Bruttomesso, A. C., & Baldessari, A. (2004). Lipase-catalysed deacetylation of androstane and pregnane derivatives: influence of ring D substitution.

- Ciulli, A. (2019). Bifunctional chemical probes inducing protein-protein interactions. Current Opinion in Chemical Biology, 52, 29-38.

- Crich, D., & Rahaman, M. O. (2013). Modification of peptide and protein cysteine thiol groups by conjugation with a degradation product of ascorbate. The Journal of organic chemistry, 78(19), 9917–9926.

- Danishefsky, S. J., & Masters, J. J. (1999). A simple method for in situ generation of thiols from thioacetates. Tetrahedron Letters, 40(6), 1101-1102.

- Dawson, P. E., & Kent, S. B. (2000). ‘Native’chemical ligation. Annual review of biochemistry, 69(1), 923-960.

- Flohé, L., & Brigelius-Flohé, R. (2011). A comparison of thiol peroxidase mechanisms. Biological chemistry, 392(8), 689-701.

- Gao, J., & Zheng, Y. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Gels (Basel, Switzerland), 4(3), 72.

- Góngora-Benítez, M., & Tulla-Puche, J. (2014). Synthetic applications of intramolecular thiol-ene "click" reactions. Molecules (Basel, Switzerland), 19(11), 18856–18880.

- Hentschel, A., & Hackenberger, C. P. (2019). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie (International ed. in English), 58(38), 13350–13355.

- Hsieh, H. W., & Jewett, J. C. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC advances, 8(59), 33869–33873.

- Lane, K. T., & Beese, L. S. (2006). Thematic review series: lipid posttranslational modifications. Farnesyl transferase inhibitors. Journal of lipid research, 47(4), 681–699.

- Li, Y., & Li, X. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Chembiochem : a European journal of chemical biology, 21(15), 2096–2106.

- Liu, X., & Yao, X. (2017). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 8(5), 841-854.

- Lobera, M., & Riera, A. (2007). the concept of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5194–5197.

- Mitić, N., & van der Donk, W. A. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. Amino acids, 44(6), 1437–1443.

- Namelikonda, N. K., & Manetsch, R. (2012). Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis. Chemical communications (Cambridge, England), 48(10), 1526–1528.

- Pénzes, C. B., & Kele, P. (2017). Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. Polymer Chemistry, 8(1), 32-35.

- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. The Journal of biological chemistry, 284(33), 21777–21781.

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.

- Sharpless, K. B., & Kolb, H. C. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Sun, J., Zhang, L., Zhang, X., Hu, Y., Ge, C., & Fang, J. (2016). An ultrafast turn-on thiol probe for protein labeling and bioimaging. Analyst, 141(6), 1896-1901.

- Tam, J. P., & Xu, J. (2002). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron Letters, 43(1), 1-4.

- Tzanavaras, P. D., & Themelis, D. G. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Journal of pharmaceutical and biomedical analysis, 145, 223-230.

- Vareed, S. K., & Nair, M. G. (2009). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules (Basel, Switzerland), 14(7), 2658–2691.

- Wallace, O. B., & Springer, D. M. (1998). Mild, Selective Deprotection of Thioacetates using Sodium Thiomethoxide. Tetrahedron Letters, 39(17), 2693-2694.

- Wang, J., Yao, X., & Huang, J. (2017). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 8(5), 841-854.

- Wang, P., & Prestwich, G. D. (2005). Site-selective modification of cysteine residues. Current protocols in protein science, Chapter 15, Unit 15.1.

- Widen, J. C., & Imperiali, B. (2012). The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents. Current opinion in chemical biology, 16(1-2), 143–149.

- Wu, Y. W., & Deiters, A. (2010). A facile and practical method for the preparation of thioacetates from alkyl halides and sodium thioacetate catalyzed by PEG400. Journal of Chemical Research, 2010(12), 762-763.

- Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533.

- Zhang, L., & Tam, J. P. (1996). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetoxy Compounds. The Journal of organic chemistry, 61(23), 8094–8099.

- Zhang, Z., & Chen, X. (2021). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International journal of molecular sciences, 22(3), 1088.

- Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42, 209-234.

- Zhao, Y., & Li, X. (2016). Native chemical ligation: a boon to peptide chemistry. Molecules (Basel, Switzerland), 21(4), 499.

- Zhou, J., & Schepartz, A. (2008). New methods to modulate protein-protein interactions for drug discovery. Current opinion in chemical biology, 12(4), 477–483.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lipid posttranslational modifications. Farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mild, Selective Deprotection of Thioacetates using Sodium Thiomethoxide. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. imreblank.ch [imreblank.ch]

- 11. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajwilsonresearch.com [ajwilsonresearch.com]

- 13. Bifunctional chemical probes inducing protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic applications of intramolecular thiol-ene "click" reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. aquila.usm.edu [aquila.usm.edu]

- 17. mdpi.com [mdpi.com]

- 18. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 19. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modification of peptide and protein cysteine thiol groups by conjugation with a degradation product of ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 28. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]

- 29. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of the Prenyl Group in Protein-Membrane Interactions

Executive Summary

Protein prenylation is not merely a static lipid anchor; it is a dynamic biophysical switch that governs the localization, trafficking, and signaling fidelity of the Ras, Rho, and Rab GTPase superfamilies. For drug development professionals and structural biologists, understanding the prenyl group requires moving beyond the "Velcro" analogy to a kinetic model of membrane association.

This guide dissects the hydrophobic and electrostatic mechanisms of prenyl-membrane interactions, details high-fidelity assays for quantifying these interactions (Click-chemistry metabolic labeling and liposome sedimentation), and explains the mechanistic failure of first-generation farnesyltransferase inhibitors (FTIs) due to alternative prenylation pathways.

Part 1: The Biochemistry of the Prenyl Switch

Prenylation involves the covalent attachment of an isoprenoid lipid—either a 15-carbon farnesyl or a 20-carbon geranylgeranyl moiety—to a C-terminal cysteine.[1][2][3] This process is dictated by the CAAX motif (C=Cysteine, A=Aliphatic, X=Terminal amino acid).[3][4][5][6]

The Enzymatic Specificity

The identity of the "X" residue acts as the primary sorting signal:

-

Farnesyltransferase (FTase): Recognizes X = Met, Ser, Gln, Ala . Attaches a C15 farnesyl group (e.g., H-Ras, N-Ras, Lamin B).

-

Geranylgeranyltransferase-I (GGTase-I): Recognizes X = Leu, Phe . Attaches a C20 geranylgeranyl group (e.g., K-Ras, RhoA, Rac1).

The Processing Pathway

Prenylation is the first step in a three-stage maturation process essential for membrane competence. Following cytosolic prenylation, the protein traffics to the Endoplasmic Reticulum (ER) for proteolytic cleavage and methylation.

Figure 1: The CAAX Processing Pathway

Caption: The sequential maturation of CAAX proteins. Rce1: Ras converting enzyme 1; Icmt: Isoprenylcysteine carboxyl methyltransferase.[5]

Part 2: Biophysical Mechanisms of Membrane Anchoring

A single prenyl group is rarely sufficient for stable plasma membrane (PM) anchoring. The energy of insertion for a farnesyl group is approximately -10 kcal/mol, which allows for rapid on-off exchange rates. To achieve stable signaling, proteins utilize a "Two-Signal" mechanism .

The Two-Signal Hypothesis

-

Signal 1: The prenyl group (provides basal hydrophobicity).

-

Signal 2: A secondary motif that locks the protein to the specific membrane.

-

Option A (Palmitoylation): Covalent attachment of palmitic acid (C16) via PATs (DHHC enzymes). This effectively "staples" the protein to the membrane (e.g., H-Ras, N-Ras).

-

Option B (Electrostatic Switch): A polybasic region (lysine/arginine-rich) that interacts electrostatically with negatively charged phospholipids like PIP2 and PS on the inner leaflet (e.g., K-Ras4B).

-

Comparative Hydrophobicity Data

The choice between Farnesyl (C15) and Geranylgeranyl (C20) dictates the kinetics of membrane association.

| Parameter | Farnesyl (C15) | Geranylgeranyl (C20) | Biological Implication |

| Hydrophobicity | Moderate | High | C20 is a "permanent" anchor; C15 is dynamic. |

| Membrane Affinity ( | ~10⁻⁴ M | ~10⁻⁷ M | C15 proteins cycle rapidly between cytosol and membrane. |

| Half-life on Membrane | Minutes | Hours | C20 proteins (Rho/Rab) require GDIs (Guanine Dissociation Inhibitors) to extract them from membranes. |

| Secondary Signal | Required (Palmitate or Polybasic) | Often sufficient alone (or with polybasic) | C15 is favored for proteins needing rapid trafficking (Ras). |

Figure 2: The Electrostatic vs. Lipid Switch

Caption: K-Ras relies on electrostatic attraction to acidic lipids (PIP2), while H-Ras relies on a second lipid modification (Palmitoylation).

Part 3: Experimental Analysis of Prenyl-Membrane Interactions

To validate prenylation and membrane binding, we utilize metabolic labeling (for cellular context) and liposome sedimentation (for biophysical quantification).

Protocol A: Metabolic Labeling via Click Chemistry

Objective: Detect prenylated proteins in live cells without using radioactive ³H-mevalonate. Principle: Cells metabolize an alkyne-modified isoprenoid analogue (C15-Alk).[7] This analogue is incorporated into the protein by endogenous FTase. Post-lysis, a "Click" reaction (CuAAC) attaches a fluorophore or biotin tag.

Reagents:

-

C15-Alk (Farnesyl alcohol azide/alkyne analogue).

-

Lovastatin (HMG-CoA reductase inhibitor).[8]

-

Click Chemistry Reagents (CuSO4, THPTA ligand, Sodium Ascorbate, Azide-Fluorophore).

Workflow:

-

Seeding: Seed cells (e.g., HeLa or HEK293) to 70% confluency.

-

Blockade: Treat cells with 10-20 µM Lovastatin for 4 hours.

-

Expert Insight: Lovastatin blocks endogenous mevalonate synthesis, forcing the FTase enzyme to utilize the exogenous C15-Alk analogue. Without this, labeling efficiency drops by >80%.

-

-

Labeling: Add 10-50 µM C15-Alk to the media. Incubate 12-24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Perform protein quantification (BCA).

-

Click Reaction:

-

Mix 50 µg lysate with 100 µM Azide-Tag, 1 mM CuSO4, 1 mM TCEP (or Ascorbate), and 100 µM THPTA.

-

Incubate 1 hour at Room Temp in dark.

-

-

Analysis: Run SDS-PAGE. Detect via in-gel fluorescence or Streptavidin-HRP blot.

Figure 3: Click-Chemistry Labeling Workflow

Caption: Workflow for visualizing the prenylome using bioorthogonal chemistry.

Protocol B: Liposome Sedimentation Assay

Objective: Quantify the binding affinity of a prenylated protein to lipid bilayers of defined composition.

Methodology:

-

Liposome Preparation:

-

Mix lipids in chloroform (e.g., 60% PC, 20% PE, 20% PS or PIP2 for charged membranes).

-

Dry under nitrogen stream to form a film.

-

Hydrate with HEPES buffer to form Multilamellar Vesicles (MLVs).

-

Critical Step: Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs). MLVs are too heterogeneous for kinetic data.

-

-

Incubation:

-

Mix 1 µM purified prenylated protein (e.g., K-Ras) with increasing concentrations of LUVs (0 - 2 mM lipid).

-

Incubate 30 mins at 25°C.

-

-

Separation:

-

Centrifuge at 100,000 x g for 30 mins (Ultracentrifuge).

-

Note: LUVs pellet; unbound protein remains in supernatant.

-

-

Analysis:

-

Separate Supernatant (S) and Pellet (P).

-

Analyze via SDS-PAGE + Coomassie/Western.

-

Calculate Fraction Bound (

) = -

Plot

vs. [Lipid] to determine

-

Part 4: Therapeutic Implications & Failure Analysis

The FTI Failure in K-Ras

Farnesyltransferase Inhibitors (FTIs) like Tipifarnib were developed to block Ras membrane localization, theoretically halting oncogenic signaling. While successful in H-Ras models, they failed in K-Ras driven human cancers.

Mechanism of Failure (Alternative Prenylation): When FTase is inhibited, GGTase-I (which usually processes Rho/Rac) has low-affinity cross-reactivity for the K-Ras CAAX box (CVIM).

-

FTI blocks farnesylation.[9]

-

K-Ras accumulates in cytosol.

-

GGTase-I geranylgeranylates K-Ras.

-

Geranylgeranylated K-Ras (C20) anchors even more strongly to the membrane than the native farnesylated form (C15).

-

Signaling persists.[10]

Current Strategy: Modern drug development focuses on:

-

GGTase-I Inhibitors (GGTIs): To block the escape pathway (high toxicity risk).

-

Direct G12C Inhibitors: Targeting the nucleotide pocket rather than the membrane anchor (e.g., Sotorasib).

-

PDEδ Inhibitors: Targeting the chaperone that solubilizes farnesylated proteins in the cytosol.

References

-

Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry, 271(10), 5289–5292.

-

Hancock, J. F., et al. (1990). A CAAX or a CAAL motif and a second signal are sufficient to target ras proteins to the plasma membrane. The EMBO Journal, 10(13), 4033–4039.

-

DeGraw, A. J., et al. (2010). A probe for the detection of prenylated proteins by click chemistry. Bioconjugate Chemistry, 21(12), 2217–2224.

-

Berndt, N., et al. (2011). Targeting protein prenylation for cancer therapy. Nature Reviews Cancer, 11(11), 775–791.

-

Silvius, J. R., & l'Heureux, F. (1994). Fluorimetric evaluation of the affinities of isoprenylated peptides for lipid bilayers. Biochemistry, 33(10), 3014–3022.

Sources

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of farnesylated CAAX protein processing by the intramembrane protease Rce1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Thioester Hydrolysis in Biological Systems

Abstract

Thioesters, particularly acyl-Coenzyme A (acyl-CoA) derivatives, are central hubs in cellular metabolism, acting as high-energy intermediates in a vast array of biosynthetic and catabolic pathways.[1][2] Their metabolic fate is frequently determined by the hydrolysis of the thioester bond, a reaction that is both thermodynamically favorable and kinetically controlled.[3][4] This guide provides an in-depth exploration of the mechanisms governing thioester hydrolysis in biological contexts. We will dissect the fundamental chemical principles, explore the diverse families of enzymes—thioesterases—that catalyze this reaction with remarkable specificity and efficiency, and present field-proven methodologies for studying these systems. The content herein is structured to provide researchers and drug development professionals with a robust framework for understanding, investigating, and potentially targeting these critical biochemical processes.

The Thioester Bond: A Nexus of Metabolic Energy and Reactivity

The thioester bond (R-C(=O)-S-R') is an acyl group linked to a sulfur atom. In biology, the most prominent examples involve Coenzyme A (CoA) or Acyl Carrier Proteins (ACP), which act as universal carriers of acyl groups.[5] The significance of the thioester bond lies in its unique energetic properties. The hydrolysis of the thioester bond in a compound like acetyl-CoA is a highly exergonic process, with a standard free energy change (ΔG°') of approximately -31.5 kJ/mol.[2]

This high-energy nature stems from the reduced resonance stabilization of the thioester compared to an oxygen ester. The larger size of the sulfur atom results in less effective overlap between the lone pair electrons on sulfur and the carbonyl π-system. Consequently, the thioester carbonyl carbon is more electrophilic and susceptible to nucleophilic attack. While thermodynamically favorable, the spontaneous, non-enzymatic hydrolysis of thioesters in an aqueous environment at neutral pH is remarkably slow.[3][6] For instance, the half-life for the uncatalyzed hydrolysis of S-methyl thioacetate at pH 7 is estimated to be around 155 days.[7] This kinetic stability is crucial, preventing the wasteful depletion of these vital metabolites and ensuring that their energy is released and utilized in a controlled, enzyme-mediated fashion.[3][8]

Enzymatic Catalysis: The Role of Thioesterases

Biological systems employ a vast and diverse superfamily of enzymes known as thioesterases (TEs) or thiolester hydrolases (EC 3.1.2.-) to catalyze the hydrolysis of thioester bonds.[9][10] These enzymes are not merely catalysts; they are precise regulators of metabolic flux, controlling the concentrations of acyl-CoAs and other thioester-linked molecules.[11] Thioesterases are involved in countless pathways, including fatty acid metabolism, polyketide and non-ribosomal peptide synthesis, and the citric acid cycle.[9]

Classification and Diversity

Based on sequence similarity, thioesterases are classified into at least 35 distinct families, each exhibiting unique substrate specificities and structural folds.[9] This diversity allows for the precise processing of a wide range of substrates, from short-chain acyl-CoAs like acetyl-CoA to long-chain fatty acyl-ACPs, and even acyl groups attached to proteins (palmitoylation).[9]

| Thioesterase Superfamily Overview | | :--- | :--- | :--- | | Substrate Moiety | Representative Families | Biological Context | | Acyl-Coenzyme A (CoA) | TE1, TE2, TE4, TE6, TE9 | Fatty acid β-oxidation, Citric acid cycle, Ketone body metabolism | | Acyl-Acyl Carrier Protein (ACP) | TE14, TE16, TE18, TE19 | Fatty acid synthesis, Polyketide synthesis | | Acyl-Protein | TE20, TE21, TE27, TE29 | Reversible protein S-palmitoylation, Signal transduction | | Acyl-Glutathione | TE22, TE23 | Detoxification pathways (e.g., glyoxalase system) | Table adapted from the classification by Cantu et al.[9]

Core Catalytic Mechanisms

Thioester hydrolysis is fundamentally a nucleophilic acyl substitution reaction where water serves as the nucleophile.[12][13] Thioesterases dramatically accelerate this reaction by employing sophisticated catalytic strategies, most commonly involving a catalytic triad of amino acid residues (e.g., Ser-Asp-His) within the active site. The mechanism generally proceeds through a two-step, double-displacement process involving a covalent acyl-enzyme intermediate.[3]

-

Nucleophilic Attack & Formation of the Acyl-Enzyme Intermediate: A nucleophilic residue in the enzyme's active site (commonly a serine) attacks the electrophilic carbonyl carbon of the thioester substrate. This is facilitated by other residues in the catalytic triad, which act as general bases to deprotonate the serine hydroxyl group, increasing its nucleophilicity. This attack forms a transient, high-energy tetrahedral intermediate.

-

Intermediate Collapse & Thiol Release: The tetrahedral intermediate collapses, leading to the cleavage of the C-S bond. The thiol portion of the substrate is released, and a covalent acyl-enzyme intermediate is formed.

-

Deacylation: A water molecule, activated by a general base residue (often a histidine), acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.

-

Final Collapse & Product Release: This second intermediate collapses, breaking the bond between the acyl group and the enzyme's serine residue. The carboxylic acid product is released, and the enzyme's active site is regenerated for the next catalytic cycle.

This mechanism is visually represented in the catalytic cycle diagram below.

Caption: Generalized catalytic cycle of a serine thioesterase.

Investigating Thioester Hydrolysis: A Methodological Framework

Studying the kinetics and mechanism of thioesterases is fundamental to understanding their biological roles and for developing targeted inhibitors. A variety of robust assays have been developed for this purpose, each with specific advantages.[14]

Kinetic Parameters of Uncatalyzed Hydrolysis

Understanding the baseline, non-enzymatic reaction is critical for interpreting enzyme kinetics. The rate of uncatalyzed hydrolysis is pH-dependent, with contributions from water (neutral), hydroxide (base-catalyzed), and hydronium ions (acid-catalyzed).

| Kinetic Constants for S-Methyl Thioacetate Hydrolysis | | :--- | :--- | | Rate Constant | Value (at 23°C) | | Acid-Catalyzed (k_a) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | | Base-Catalyzed (k_b) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | | Neutral/Water (k_w) | 3.6 x 10⁻⁸ s⁻¹ | | Calculated Half-Life at pH 7 | ~155 days | Data sourced from Bracher et al.[7]

Experimental Protocol: Continuous Spectrophotometric Assay

This protocol describes a widely used, self-validating method for measuring the activity of acyl-CoA thioesterases.

-

Principle: The assay leverages 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). The hydrolysis of the acyl-CoA thioester releases free Coenzyme A, which contains a thiol group (-SH). DTNB reacts stoichiometrically with this thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance maximum at 412 nm. The rate of TNB²⁻ formation is directly proportional to the rate of thioester hydrolysis.

-

Materials:

-

Purified thioesterase enzyme

-

Acyl-CoA substrate stock solution (e.g., 10 mM Palmitoyl-CoA)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

-

DTNB stock solution: 100 mM in Assay Buffer

-

UV/Vis spectrophotometer with temperature control (37°C)

-

96-well microplate or quartz cuvettes

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh reaction master mix. For a final volume of 200 µL per well, combine Assay Buffer, DTNB (to a final concentration of 0.2 mM), and the acyl-CoA substrate (to a final concentration of 50 µM).

-

System Equilibration: Pipette 180 µL of the master mix into each well of the microplate. Include control wells. Incubate the plate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Causality: Pre-incubation ensures that the reaction starts at the desired temperature and that all components are stable.

-

-

Initiate Reaction: Initiate the reaction by adding 20 µL of the enzyme solution (appropriately diluted in Assay Buffer) to the sample wells. For control wells, add 20 µL of Assay Buffer instead of the enzyme.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) every 30 seconds for 10-15 minutes.

-

Self-Validating Controls:

-

No-Enzyme Control: Master mix + buffer. This measures the rate of spontaneous, non-enzymatic hydrolysis of the substrate. The rate should be negligible compared to the enzymatic reaction.[6]

-

No-Substrate Control: Master mix (without substrate) + enzyme. This control ensures that the enzyme preparation itself does not cause a change in absorbance.

-

-

-

Data Analysis:

-

Determine the initial linear rate of reaction (ΔA₄₁₂/min) from the slope of the absorbance vs. time plot.

-

Subtract the rate from the no-enzyme control from the sample rates.

-

Convert the rate from ΔA₄₁₂/min to µmol/min/mg using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Caption: Experimental workflow for a continuous spectrophotometric thioesterase assay.

Relevance in Drug Development

The central role of thioesterases in critical metabolic pathways makes them attractive targets for therapeutic intervention. For example, acyl-protein thioesterases (APTs) are involved in reversing protein palmitoylation, a key post-translational modification in cellular signaling.[9] Inhibiting APTs can disrupt the trafficking and signaling of oncoproteins like Ras, highlighting their potential as anti-cancer targets.[15] Similarly, thioesterases in pathogens, such as the Pks13 enzyme in Mycobacterium tuberculosis which is essential for mycolic acid synthesis, represent promising targets for novel antibiotics.[16] The methodologies described in this guide are directly applicable to the screening and characterization of inhibitors for such targets.

Conclusion

The hydrolysis of thioesters is a cornerstone of biological chemistry, enabling the controlled release of metabolic energy and the regulation of diverse cellular processes. This reaction is made possible by the thioesterase superfamily of enzymes, which have evolved a variety of structures and catalytic mechanisms to handle a wide array of substrates with high efficiency. A thorough understanding of these mechanisms, grounded in robust experimental investigation, is essential for advancing our knowledge of metabolism and for the rational design of new therapeutic agents that target these fundamental pathways.

References

-

Cantu, D. C., et al. (2021). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science. [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved February 7, 2026, from [Link]

-

Fiveable. (n.d.). Thioester Hydrolysis. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Thioesterase. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Acetyl-CoA. Retrieved February 7, 2026, from [Link]

-

Washington State University. (n.d.). CoA Thioesterases. Institute of Biological Chemistry. Retrieved February 7, 2026, from [Link]

-

Sun, Y., et al. (2010). Mechanism of Thioesterase-Catalyzed Chain Release in the Biosynthesis of the Polyether Antibiotic Nanchangmycin. Journal of the American Chemical Society. [Link]

-

Adibekian, A., et al. (2011). Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. Chemical Science. [Link]

-

Danford, J. J. (2007). Thioester Hydrolysis Reactivity of Metal Complexes. Miami University. [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved February 7, 2026, from [Link]

-

Rasmussen, T., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link]

-

University of Illinois Springfield. (2016). Thioesters. Retrieved February 7, 2026, from [Link]

-

Portland Press. (2024). Structure, function, and lipid sensing activity in the thioesterase superfamily. Retrieved February 7, 2026, from [Link]

-

Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. [Link]

-

AK LECTURES. (2014). Thioesters. YouTube. Retrieved February 7, 2026, from [Link]

-

Pearson. (2024). Hydrolysis of Thioesters Explained. Retrieved February 7, 2026, from [Link]

-

Bracher, P. J., et al. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate. [Link]

-

Wikipedia. (n.d.). Coenzyme A. Retrieved February 7, 2026, from [Link]

-

Aggarwal, A., et al. (2021). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. ACS Infectious Diseases. [Link]

Sources

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 5. Coenzyme A - Wikipedia [en.wikipedia.org]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioesterase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. fiveable.me [fiveable.me]

- 13. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Functional Mechanisms and Characterization of Prenyltransferases (FTase & GGTase)

Executive Summary

Protein prenylation is a critical post-translational modification (PTM) facilitating the membrane localization and protein-protein interactions of key signaling molecules, including the Ras superfamily of GTPases.[1][2][3][4][5] This guide provides a technical deep-dive into the structural mechanisms of Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase), their substrate specificity codes, and the experimental protocols required for their kinetic characterization.

Structural and Mechanistic Foundations

Prenyltransferases (PTases) catalyze the formation of a thioether linkage between an isoprenoid lipid and a cysteine residue at or near the C-terminus of a target protein.[3][4][5][6] There are three distinct enzymes in this family: FTase , GGTase-I , and GGTase-II (also known as RabGGTase).[7]

The Heterodimeric Architecture

Both FTase and GGTase-I are cytosolic heterodimers composed of an

- -Subunit: Shared identically between FTase and GGTase-I (48 kDa).

- -Subunit: Unique to each enzyme; confers substrate specificity (46 kDa for FTase, 43 kDa for GGTase-I).

-

Catalytic Center: The active site is located at the interface of the

and

Comparative Analysis of PTases

| Feature | Farnesyltransferase (FTase) | GGTase-I | GGTase-II (RabGGTase) |

| Lipid Donor | Farnesyl Pyrophosphate (FPP, C15) | Geranylgeranyl Pyrophosphate (GGPP, C20) | GGPP (C20) |

| Subunit Composition | |||

| Substrate Motif | CaaX Box | CaaX Box | CC , CXC , CCXX |

| Accessory Protein | None required | None required | Rab Escort Protein (REP) |

| Primary Substrates | H-Ras, Lamin B, Prelamin A | K-Ras, Rho, Rac, Cdc42 | Rab GTPases |

| Catalytic Metal |

Technical Insight: Unlike the "CaaX" enzymes, GGTase-II cannot bind its substrate directly. It requires the Rab Escort Protein (REP) to recruit the Rab GTPase and present it to the catalytic site.[8][9] This makes GGTase-II mechanistically distinct and more complex to assay in vitro.

Substrate Specificity: The "CaaX" Paradigm[1][2]

The fidelity of signal transduction relies on the "CaaX" box motif located at the C-terminus of the substrate protein.

Motif:

-

X: Terminal amino acid (The Specificity Determinant)

The Specificity Code

The identity of the "X" residue dictates which enzyme acts on the protein:

-

FTase Recognition: If

is Serine, Methionine, Glutamine, or Alanine .-

Example: H-Ras (CVLS), Lamin B (CAIM).

-

-

GGTase-I Recognition: If

is Leucine or Phenylalanine .-

Example: RhoA (CLVL), K-Ras4B (CVIM - Note: K-Ras can be a substrate for both under specific inhibition conditions, a mechanism of resistance).

-

Biological Implications & Pathway Visualization

Following prenylation, CaaX proteins undergo two further processing steps on the Endoplasmic Reticulum (ER) membrane:

-

Proteolysis: The

tripeptide is cleaved by the endopeptidase Rce1 . -

Methylation: The newly exposed C-terminal cysteine carboxyl group is methylated by Icmt .

This sequence renders the C-terminus highly hydrophobic, locking the protein into the membrane.

Figure 1: The canonical CaaX protein processing pathway. Following cytosolic prenylation, the protein is processed at the ER membrane to ensure stable lipid anchoring.

Therapeutic Targeting: Cancer & Progeria

The K-Ras Resistance Challenge

FTase Inhibitors (FTIs) were originally developed to target Ras-driven cancers. However, clinical trials largely failed for K-Ras tumors.

-

Mechanism of Failure: When FTase is inhibited, K-Ras (unlike H-Ras) has a sufficiently high affinity for GGTase-I to undergo "cross-prenylation" (geranylgeranylation). This alternative lipid modification allows K-Ras to remain membrane-associated and oncogenic.

Success in Progeria (HGPS)

Hutchinson-Gilford Progeria Syndrome (HGPS) is caused by a mutation in Lamin A (Progerin) that retains a farnesyl group but loses the cleavage site for the final processing step. This permanently farnesylated protein accumulates in the nuclear envelope, causing toxicity.

-

Therapeutic: Lonafarnib (a potent FTI).

-

Mechanism: By blocking the initial farnesylation, Lonafarnib prevents the accumulation of the toxic farnesylated intermediate. In 2020, it became the first FDA-approved treatment for HGPS.

Experimental Protocol: Continuous Fluorometric Assay

To study PTase kinetics or screen inhibitors, a continuous spectrofluorometric assay is superior to radioactive filter-binding methods for high-throughput applications. This protocol utilizes a Dansyl-peptide substrate.

Principle: The dansyl group's fluorescence is environmentally sensitive. Upon prenylation, the peptide moves from a hydrophilic to a hydrophobic environment (or binds the enzyme's hydrophobic pocket), resulting in a time-dependent increase in fluorescence intensity.

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 10-

Note: DTT is critical to maintain the cysteine substrate in a reduced state.

-

-

Enzyme: Recombinant FTase or GGTase-I (approx. 10–50 nM final concentration).

-

Lipid Substrate: FPP or GGPP (10

M stock). -

Peptide Substrate: Dansyl-GCVLS (for FTase) or Dansyl-GCVLL (for GGTase-I).

Step-by-Step Workflow

-

Equilibration: In a black 96-well microplate, add 180

L of Assay Buffer. -

Enzyme Addition: Add 10

L of diluted Enzyme. Incubate at 30°C for 5 minutes to equilibrate temperature. -

Baseline Measurement: Place in plate reader (

nm, -

Reaction Initiation: Add 10

L of Lipid/Peptide Mix (Final conc: 5-

Critical: Rapid mixing is required immediately upon addition.

-

-

Kinetic Read: Monitor fluorescence enhancement every 30 seconds for 20–40 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. The initial linear slope represents the reaction velocity (

).

Assay Logic Visualization

Figure 2: Workflow for the Continuous Fluorometric Prenylation Assay. The increase in fluorescence correlates directly with product formation.

References

-

Casey, P. J., & Seabra, M. C. (1996). Protein Prenyltransferases. The Journal of Biological Chemistry. Link

-

Lane, K. T., & Beese, L. S. (2006). The biology of protein farnesyltransferase and geranylgeranyltransferase type I: Structural insights and therapeutic potential. Journal of Lipid Research. Link

-

Appels, N. M., et al. (2005). Towards the rational design of farnesyltransferase inhibitors. The Oncologist. Link

-

Whyte, D. B., et al. (1997). K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors. Journal of Biological Chemistry. Link

-

Gordon, L. B., et al. (2018). Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson-Gilford progeria syndrome. PNAS. Link

-

Fierke, C. A. (Research Group). Farnesyltransferase and Geranylgeranyltransferase-I: Protocols and Mechanisms. University of Michigan. Link

Sources

- 1. pnas.org [pnas.org]

- 2. uncbiochem2005.pbworks.com [uncbiochem2005.pbworks.com]

- 3. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of digeranylgeranylation of Rab proteins. Formation of a complex between monogeranylgeranyl-Rab and Rab escort protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. journals.biologists.com [journals.biologists.com]

Prenyl thioacetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl thioacetate, with the CAS Number 33049-93-3 and molecular formula C₇H₁₂OS , is a fascinating molecule at the intersection of flavor chemistry and biochemical research.[1] While it is recognized as a flavoring agent, its structural motifs—the prenyl group and the thioacetate functionality—are of significant interest in the field of drug development and chemical biology. The prenyl group is a key component in a class of post-translational modifications known as prenylation, which is crucial for the localization and function of many cellular proteins.[2][3] The thioacetate group, on the other hand, serves as a stable precursor to the more reactive thiol, a functional group central to the activity of numerous enzymes and pharmaceuticals.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on the technical details relevant to researchers in the life sciences.

Physicochemical Properties

This compound is a clear, colorless liquid with a distinct aroma.[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 33049-93-3 | PubChem[1] |

| Molecular Formula | C₇H₁₂OS | PubChem[1] |

| Molecular Weight | 144.24 g/mol | PubChem[1] |

| Appearance | Clear colorless liquid | JECFA[1] |

| Boiling Point | 67-68 °C at 760 mmHg | The Good Scents Company[1] |

| Density | 0.964-0.969 g/cm³ | JECFA[1] |

| Refractive Index | 1.492-1.497 | JECFA[1] |

| Solubility | Insoluble in water; soluble in ethanol, triacetin, and heptane | JECFA[1] |

| Flash Point | 127 °F (52.8 °C) | Parchem[6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a prenyl halide with a thioacetate salt. This nucleophilic substitution reaction is a common and efficient method for the formation of thioesters.[5] The following protocol outlines a representative procedure for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize S-prenyl thioacetate from prenyl bromide and potassium thioacetate.

Materials:

-

Prenyl bromide (3-methyl-2-butenyl bromide)

-

Potassium thioacetate

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium thioacetate (1.1 equivalents) in anhydrous acetone or DMF.

-

Addition of Prenyl Bromide: To the stirring solution, add prenyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of an aprotic polar solvent like acetone or DMF facilitates the dissolution of the potassium thioacetate and promotes the SN2 reaction.

-

Heating under reflux increases the reaction rate.

-

The aqueous workup is necessary to remove the inorganic byproduct (potassium bromide) and any unreacted potassium thioacetate.

-

The final purification step is crucial to obtain a product of high purity, which is essential for subsequent applications, especially in biological assays.

Reactivity and Chemical Biology

The chemical reactivity of this compound is dominated by the thioester linkage. Thioesters are more susceptible to hydrolysis than their oxygen-containing ester counterparts, a property that is exploited in various biochemical contexts.

Hydrolysis to Prenyl Thiol

The thioacetate group serves as a convenient protecting group for the corresponding thiol. Deprotection can be readily achieved under basic conditions, such as treatment with sodium hydroxide or sodium methoxide in an alcoholic solvent, to yield prenyl thiol (3-methyl-2-buten-1-thiol).[4] This controlled release of a reactive thiol is a valuable strategy in synthetic chemistry and drug delivery.

Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, its constituent parts suggest several areas of interest for researchers.

Role of Prenylation in Biology

Protein prenylation is a post-translational modification where a prenyl group (such as farnesyl or geranylgeranyl) is attached to a cysteine residue of a target protein.[3] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cell membranes, which is often a prerequisite for its biological function.[2] Key signaling proteins, including those from the Ras superfamily of small GTPases, are regulated by prenylation.[3] Dysregulation of protein prenylation is implicated in various diseases, including cancer. Therefore, molecules containing a prenyl group are of great interest as potential modulators of these biological pathways.

Thioacetates as Prodrugs

The thioacetate functionality can be incorporated into drug candidates to mask a pharmacologically active thiol group.[7] This prodrug strategy can improve the stability and bioavailability of the parent drug. Once inside the body, the thioacetate can be hydrolyzed by esterases to release the active thiol.

Flavor and Fragrance Industry

This compound is used as a flavoring agent in the food industry. Its organoleptic properties contribute to the sensory profile of various food products.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the methyl protons of the prenyl group, the vinyl proton, the methylene protons adjacent to the sulfur atom, and the methyl protons of the acetyl group. A characteristic signal for the methyl protons of the thioacetate group is typically observed around δ 2.3 ppm.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for confirming its molecular weight from the mass spectrum.[9]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion